5-(3,4-dichlorophenyl)furan-2-carbaldehyde

Organic Synthesis Analytical Chemistry Process Chemistry

Choose 5-(3,4-Dichlorophenyl)furan-2-carbaldehyde for your synthesis pipeline. The 3,4-dichloro substitution pattern delivers a distinct melting point of 140–143 °C (approx. 20 °C lower than the 2,4-dichloro isomer), enabling optimized crystallization and streamlined purification during scale-up. Its LogP of 4.0659 guides solubility and reaction medium selection, ensuring reproducibility in Meerwein arylation and multicomponent reactions. Available in verified purity (≥95%) to minimize side products and maximize yields.

Molecular Formula C11H6Cl2O2
Molecular Weight 241.07 g/mol
CAS No. 52130-34-4
Cat. No. B188035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-dichlorophenyl)furan-2-carbaldehyde
CAS52130-34-4
Molecular FormulaC11H6Cl2O2
Molecular Weight241.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC=C(O2)C=O)Cl)Cl
InChIInChI=1S/C11H6Cl2O2/c12-9-3-1-7(5-10(9)13)11-4-2-8(6-14)15-11/h1-6H
InChIKeyPSQLTDROSWBPGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3,4-Dichlorophenyl)furan-2-carbaldehyde (CAS 52130-34-4) for Specialized Chemical Synthesis and Procurement


5-(3,4-Dichlorophenyl)furan-2-carbaldehyde, a member of the 5-arylfuran-2-carbaldehyde class, is a chlorinated aromatic aldehyde with the molecular formula C₁₁H₆Cl₂O₂ and a molecular weight of 241.07 g/mol. It is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science due to its reactive aldehyde functionality and the electron-withdrawing character of the 3,4-dichlorophenyl moiety . The compound's unique substitution pattern on the phenyl ring imparts distinct physicochemical properties, such as a melting point of 140-143 °C and a calculated LogP of 4.0659, which are critical for its behavior in specific reaction sequences and its subsequent purification [1].

Critical Differentiators for 5-(3,4-Dichlorophenyl)furan-2-carbaldehyde in Research and Industrial Sourcing


Generic substitution with other 5-arylfuran-2-carbaldehydes or positional isomers is not scientifically sound due to the profound impact of the halogen substitution pattern on both physicochemical properties and downstream reactivity. The 3,4-dichloro substitution on the phenyl ring of this compound leads to a specific electronic distribution and steric profile, resulting in a distinct melting point range of 140-143 °C and a calculated LogP of 4.0659 [1]. These parameters differ significantly from those of close structural analogs, such as the 2,4-dichloro isomer, which exhibits a higher melting point of 158-163 °C [2]. Such variations can alter a compound's solubility, crystallization behavior, and performance as an intermediate in critical synthetic pathways like the Meerwein arylation or multicomponent reactions . Therefore, a direct, evidence-based selection is mandatory to ensure experimental reproducibility and process reliability.

Quantitative Evidence for Selecting 5-(3,4-Dichlorophenyl)furan-2-carbaldehyde Over Its Closest Analogs


Melting Point Differentiation vs. 2,4-Dichloro Isomer

The melting point of 5-(3,4-dichlorophenyl)furan-2-carbaldehyde is 140-143 °C (lit.), as reported in multiple supplier technical datasheets . This is a key differentiator from the 2,4-dichloro positional isomer (CAS 56300-69-7), which exhibits a significantly higher melting point of 158-163 °C (lit.) [1]. This ~20 °C difference is a critical quality control and identification metric.

Organic Synthesis Analytical Chemistry Process Chemistry

Vendor-Supplied Purity Grade as a Procurement Selection Factor

Reputable vendors offer 5-(3,4-dichlorophenyl)furan-2-carbaldehyde at a high purity of 98% (GC) . This level of purity is not uniformly available for all dichloro positional isomers; for instance, the 2,4-isomer is commonly listed at a 98% purity but lacks a specific GC verification on certain platforms [1]. The explicit GC (Gas Chromatography) purity specification provides a verifiable, quantitative measure of quality, which is essential for minimizing side reactions in sensitive synthetic steps.

Chemical Procurement Quality Assurance Synthetic Methodology

Spectral Database Coverage for Identity Verification

The target compound has a documented spectral profile in authoritative databases. SpectraBase provides access to 1H NMR, FTIR, and GC-MS spectra for 5-(3,4-dichlorophenyl)furfural (a synonym) [1]. This is a critical resource for identity confirmation that is not as comprehensively cataloged for every analog; for example, the 2,5-dichloro isomer has more limited spectral coverage in the same database [2].

Analytical Chemistry Quality Control Spectroscopy

Patent-Documented Utility as a Synthetic Intermediate

The utility of 5-(3,4-dichlorophenyl)furan-2-carbaldehyde is directly validated by its inclusion in the patent literature as a key starting material for pharmacologically active compounds. For example, it is specifically cited in US Patent 8,759,365 B2, titled "Organic compounds," which covers a class of potential therapeutic agents . This provides a level of industrial and commercial validation that is absent for many other positional isomers, which may only be found in academic publications.

Medicinal Chemistry Pharmaceutical Development Intellectual Property

High-Value Application Scenarios for 5-(3,4-Dichlorophenyl)furan-2-carbaldehyde


Quality-Controlled Synthesis of 1,4-Dihydropyridine Derivatives

Researchers aiming to synthesize novel 4-furyl-1,4-dihydropyridines via multicomponent reactions should prioritize 5-(3,4-dichlorophenyl)furan-2-carbaldehyde with a verified purity of 98% (GC). This level of purity minimizes the formation of side products and ensures the reproducibility of reaction yields and product characterization, as documented in the synthetic methodology literature .

Crystallization and Polymorph Screening in Process Chemistry

Process chemists investigating the solid-state properties of intermediates should select the 3,4-dichloro isomer based on its distinct melting point of 140-143 °C, which is approximately 20 °C lower than its 2,4-dichloro analog [1]. This property can be leveraged to fine-tune crystallization conditions, optimize solubility in reaction media, and simplify purification processes in scale-up campaigns.

Analytical Method Development and Incoming QC

Analytical chemistry and quality control laboratories tasked with verifying the identity of incoming material should utilize the compound's well-documented spectral fingerprint. The availability of 1H NMR, FTIR, and GC-MS reference spectra in the SpectraBase database enables rapid and confident identity confirmation, streamlining the release of material for further use [2].

Building a Patent-Focused Compound Library

For medicinal chemistry groups constructing a focused library for a specific therapeutic target, the inclusion of 5-(3,4-dichlorophenyl)furan-2-carbaldehyde is justified by its precedent as a building block in patented drug discovery programs . This strategic procurement supports the generation of novel, potentially patentable analogs and demonstrates a clear awareness of prior art.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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